Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and a cyclopentyl group attached to a carbamate functional group. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate typically involves the reaction of 3-chlorophenylcyclopentylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chlorophenylcyclopentylamine and ethyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate can be compared with other carbamate compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (1-(4-chlorophenyl)cyclopentyl)carbamate: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
ethyl N-[1-(3-chlorophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C14H18ClNO2/c1-2-18-13(17)16-14(8-3-4-9-14)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |
InChI Key |
CMOJNHJANAFOET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(CCCC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.